

# CAS number 791835-21-7 pharmacological profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BI-6C9   |           |
| Cat. No.:            | B1666960 | Get Quote |

An In-depth Technical Guide to the Pharmacological Profile of GSK1070916 (CAS: 791835-21-7)

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

GSK1070916 is a potent, selective, and reversible ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3][4] This azaindole-derived compound demonstrates significant antitumor activity across a broad range of cancer cell lines and in vivo xenograft models.[2][5] Its mechanism of action involves the disruption of critical mitotic processes, leading to failed cell division (cytokinesis), subsequent polyploidy, and ultimately, apoptosis.[2] GSK1070916 exhibits time-dependent inhibition and an exceptionally long dissociation half-life from its target kinases, suggesting the potential for prolonged pharmacodynamic effects.[4][6] A Phase I clinical trial has been completed to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[7] This document provides a comprehensive overview of the pharmacological profile of GSK1070916, including its mechanism of action, quantitative activity data, relevant experimental methodologies, and known resistance pathways.

### **Mechanism of Action**

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[2] GSK1070916 is a highly selective inhibitor of Aurora B and Aurora



#### C.[3][4]

- Target Inhibition: GSK1070916 acts as a reversible and ATP-competitive inhibitor, binding to the kinase domain of Aurora B and Aurora C.[1][4] This prevents the phosphorylation of their downstream substrates.
- Cellular Consequences: Aurora B is a key component of the chromosomal passenger complex, which is essential for correct chromosome segregation and cytokinesis.[8]
   Inhibition of Aurora B by GSK1070916 disrupts these processes. Human tumor cells treated with the compound show a dose-dependent inhibition of phosphorylation on serine 10 of Histone H3 (pHH3-S10), a specific substrate of Aurora B kinase.[2] This leads to a failure of cytokinesis, where cells exit mitosis without dividing, resulting in polyploid cells (containing >4N DNA content).[2] This abnormal state ultimately triggers programmed cell death, or apoptosis.[2][9]

Caption: Mechanism of Action of GSK1070916.

## Quantitative Pharmacological Data In Vitro Kinase Inhibition

GSK1070916 demonstrates high potency and selectivity for Aurora B and C over Aurora A. The inhibition is time-dependent, characterized by a slow dissociation rate, which contributes to its potent activity.[4]

Table 1: Kinase Inhibitory Potency of GSK1070916

| Target Kinase   | Parameter        | Value (nM)  | Reference(s) |
|-----------------|------------------|-------------|--------------|
| Aurora B-INCENP | IC <sub>50</sub> | 3.5         | [1][4][9]    |
|                 | K <sub>i</sub> * | 0.38 ± 0.29 | [3][4][6]    |
| Aurora C-INCENP | IC50             | 6.5         | [1][4][9]    |
|                 | Ki*              | 1.45 ± 0.35 | [3][4][6]    |
| Aurora A-TPX2   | IC50             | 1100        | [4]          |
|                 | Ki               | 492 ± 61    | [3][6]       |



K<sub>i</sub> denotes the final, steady-state inhibition constant for time-dependent inhibition.

Table 2: Dissociation Kinetics

| Target Kinase   | Dissociation Half-Life (t <sub>1</sub> / <sub>2</sub> ) | Reference(s) |
|-----------------|---------------------------------------------------------|--------------|
| Aurora B-INCENP | > 480 minutes                                           | [1][4][6]    |

| Aurora C-INCENP | 270 ± 28 minutes |[4][6] |

## **Off-Target Kinase Activity**

GSK1070916 was screened against a large panel of kinases, with only a few other kinases being inhibited at IC<sub>50</sub> values below 100 nM.[10]

Table 3: Select Off-Target Kinase Inhibition

| Target Kinase | IC50 (nM) | Reference(s) |  |
|---------------|-----------|--------------|--|
| FLT1          | 42        | [3][9][10]   |  |
| TIE2          | 59        | [3][9][10]   |  |
| SIK           | 70        | [3][9][10]   |  |
| FLT4          | 74        | [3][9][10]   |  |

| FGFR1 | 78 |[3][9][10] |

## **Cellular Antiproliferative Activity**

GSK1070916 effectively inhibits the proliferation of a wide array of human tumor cell lines. Its potency is significantly lower in non-dividing, normal cells, which is consistent with its mitosisspecific mechanism of action.[2]

Table 4: Cellular Potency of GSK1070916



| Cell Type <i>l</i> Condition | Parameter   | Value (nM) | Reference(s) |
|------------------------------|-------------|------------|--------------|
| >100 Tumor Cell<br>Lines     | Median EC₅o | < 10       | [1][2]       |
| A549 (Human Lung<br>Cancer)  | EC50        | 7          | [3][8]       |
| Non-dividing HUVEC cells     | IC50        | 3900       | [9]          |

| Inhibition of pHH3-S10 | Average EC50 | 8 - 118 |[3][5] |

# In Vivo Pharmacology and Clinical Development Preclinical In Vivo Activity

In human tumor xenograft models, GSK1070916 demonstrates significant, dose-dependent antitumor activity.[2][3] Administration leads to the inhibition of the pharmacodynamic biomarker pHH3-S10 in tumor tissues.[11][12] Studies in mice with HCT116 colon tumor xenografts showed that blood concentrations exceeding 170 ng/mL were correlated with a sustained (>60%) decrease in pHH3-S10 phosphorylation for up to 24 hours.[11] Repeated administration resulted in partial or complete antitumor activity in lung, colon, and leukemia xenograft models. [3][5]

### **Clinical Trials**

A Phase I, open-label, dose-escalation study (NCT01118611) of GSK1070916 has been completed in patients with advanced solid tumors.[13][14] The trial aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and pharmacodynamics of the drug. [7][14] The dosing schedule involved intravenous administration over 1 hour, daily for 5 consecutive days, repeated every 21 days.[7][15]

#### **Mechanisms of Resistance**

A significant mechanism of acquired resistance to GSK1070916 is the overexpression of the ATP-Binding Cassette (ABC) transporter ABCB1, also known as P-glycoprotein or MDR1.[16]







- Drug Efflux: GSK1070916 is a substrate for the ABCB1 efflux pump.[16] Overexpression of this transporter in cancer cells leads to increased pumping of the drug out of the cell, reducing its intracellular concentration and thereby diminishing its cytotoxic effect.
- Reversal of Resistance: The resistance conferred by ABCB1 can be overcome by coadministration with an ABCB1 inhibitor, such as verapamil. This restores the sensitivity of resistant cells to GSK1070916.[16]





Click to download full resolution via product page

Caption: Resistance to GSK1070916 via ABCB1 Efflux Pump.



# Key Experimental Protocols In Vitro Kinase Inhibition Assay

- Objective: To determine the IC<sub>50</sub> and K<sub>i</sub> values of GSK1070916 against Aurora kinases.
- Methodology: Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP enzymes were incubated with various concentrations of GSK1070916 for a specified pre-incubation period (e.g., 30 minutes) to account for time-dependent inhibition.[1] The kinase reaction was initiated by adding a substrate solution containing Hepes buffer, MgCl<sub>2</sub>, DTT, ATP, and a fluorescently labeled peptide substrate (e.g., 5FAM-PKAtide).[1] Reactions were incubated at room temperature for 60-120 minutes. The extent of peptide phosphorylation was measured, and data were fitted to determine inhibitory constants. For time-dependent inhibition, reaction progress curves were monitored continuously to calculate observed rate constants (k\_obs).[4]

## **Cell Proliferation Assay (CellTiter-Glo®)**

- Objective: To measure the antiproliferative effect (EC50) of GSK1070916 on cancer cell lines.
- Methodology: Tumor cells were seeded in 96-well plates and allowed to adhere overnight. [17] Cells were then treated with serial dilutions of GSK1070916 or DMSO as a control. Due to the mechanism of action (induction of endoreduplication), a prolonged incubation period of 6 to 7 days was used to accurately assess the impact on cell viability.[17] After incubation, cell proliferation was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Data were normalized to DMSO-treated controls to calculate percent inhibition and determine EC50 values.

## In Vivo Xenograft Efficacy and Pharmacodynamic Study

- Objective: To evaluate the antitumor activity and target engagement of GSK1070916 in a living model.
- Methodology: Nude mice were subcutaneously implanted with human tumor cells (e.g., HCT116).[11][12] Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. GSK1070916 was administered via intraperitoneal (i.p.) injection on a defined schedule (e.g., daily for 5 days, followed by 2 days off).[12] Tumor







volumes were measured regularly. For pharmacodynamic analysis, tumors and blood samples were collected at various time points after dosing.[11] Tumor lysates were analyzed by ELISA or Western blot to quantify levels of phosphorylated Histone H3 (Ser10). Blood samples were analyzed to determine drug concentration.[11][12]





Click to download full resolution via product page

Caption: Workflow for an In Vivo Xenograft Study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. GSK1070916 | Aurora Kinase inhibitor | Aurora B/C Inhibitor | CAS 942918-07-2 | NMI-900 | GSK 1070916A | Buy GSK-1070916 from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. mdpi.com [mdpi.com]
- 9. Aurora kinase inhibitors: Progress towards the clinic PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors [meddatax.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abmole.com [abmole.com]
- To cite this document: BenchChem. [CAS number 791835-21-7 pharmacological profile]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1666960#cas-number-791835-21-7-pharmacological-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com